3-(4-Ethoxyphenyl)piperidine
Description
3-(4-Ethoxyphenyl)piperidine is a piperidine derivative featuring an ethoxy-substituted phenyl ring at the 3-position of the piperidine scaffold. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in drug design, serving as key pharmacophores in ligands for receptors, enzyme inhibitors, and bioactive molecules. The ethoxy group (-OCH₂CH₃) contributes to the compound’s lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-11(6-8-13)12-4-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 |
InChI Key |
ZLKUJCFSIGQAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)piperidine typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 4-ethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Key Steps from Patent WO2019165981A1
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Grignard Reaction :
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N-protected 3-piperidone reacts with para-substituted phenylmagnesium halides (e.g., 4-ethoxyphenylmagnesium bromide) to form 3-hydroxy-3-(4-ethoxyphenyl)piperidine.
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Conditions : Anhydrous THF, 0–5°C, under nitrogen.
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Yield : ~80% after purification.
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Elimination Reaction :
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The hydroxyl group is eliminated using agents like trifluoromethanesulfonic anhydride to form a mixture of Δ³-piperideine derivatives.
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Catalyst : Silicone-based reagents.
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Hydrogenation :
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The unsaturated intermediates are hydrogenated to yield N-protected 3-(4-ethoxyphenyl)piperidine.
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Conditions : Pd/C or Raney Ni, H₂ gas, room temperature.
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Deprotection and Resolution :
Derivatization Reactions
The piperidine nitrogen and ethoxyphenyl group serve as sites for further functionalization:
N-Alkylation and Arylation
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Patent US5227379A :
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This compound reacts with alkyl halides (e.g., 3-chloropropylmorpholine) under reflux to form N-substituted derivatives.
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Example :
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Yields : 60–85%, depending on R-group steric effects.
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Sulfonation and Esterification
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Active Sulfonyl Chloride Reactions :
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The hydroxyl group (if present) reacts with methanesulfonyl chloride or p-toluenesulfonyl chloride to form sulfonate esters.
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Application : Intermediate for nucleophilic substitution or elimination.
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Nucleophilic Aromatic Substitution
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Kinetic Studies :
Hydrogenation Selectivity
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Rh-Catalyzed Hydroamination :
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Intramolecular anti-Markovnikov hydroamination of alkenes yields 3-arylpiperidines with >90% regioselectivity.
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Substituent Effects on Reactivity
Comparative Reaction Data
Scientific Research Applications
3-(4-Ethoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired therapeutic effects. The exact pathways involved may vary based on the specific biological system and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 3-(4-Methoxyphenoxy)piperidine
- Structure: Methoxy (-OCH₃) substituent at the para position of the phenoxy group attached to piperidine .
- Molecular Formula: C₁₂H₁₇NO₂ vs. C₁₃H₁₉NO₂ (3-(4-Ethoxyphenyl)piperidine).
- Key Differences :
- Molar Mass : 207.27 g/mol (methoxy) vs. 221.30 g/mol (ethoxy).
- Lipophilicity : The ethoxy group increases logP by ~0.5–1.0 units compared to methoxy, enhancing membrane permeability.
- Synthetic Accessibility : Methoxy derivatives are often easier to synthesize due to shorter alkyl chains, but ethoxy groups can improve metabolic stability .
2.1.2 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Piperidin-4-one core with acetyl and dual 4-methoxyphenyl substituents .
- Key Differences :
- Electron Effects : The ketone group in the piperidin-4-one increases polarity, reducing blood-brain barrier penetration compared to this compound.
- Bioactivity : The acetyl and methoxyphenyl groups confer antimicrobial activity, whereas ethoxyphenyl derivatives may target neurological receptors (e.g., DAT, AMPA) .
2.1.3 Piperidine Analogues of Phenyltropanes
- Structure : Piperidine replaces the tropane ring in phenyltropanes, with substituents like 4-chlorophenyl .
- Key Differences :
2.2 Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| This compound | C₁₃H₁₉NO₂ | 221.30 | 2.8 | 0.15 |
| 3-(4-Methoxyphenoxy)piperidine | C₁₂H₁₇NO₂ | 207.27 | 2.1 | 0.25 |
| 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one | C₂₃H₂₆NO₄ | 380.46 | 3.5 | 0.02 |
*Estimated using computational tools (e.g., ChemAxon).
2.3 Pharmacological Activity
- This compound: Potential CNS activity due to piperidine’s role in μ-opioid receptor ligands (e.g., remifentanil derivatives) . Ethoxy may enhance duration of action compared to methoxy.
- AMPA Receptor Ligands : 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivatives show anti-fatigue activity, suggesting ethoxyphenyl analogues could modulate similar targets .
- DAT Inhibitors: Piperidine analogues of phenyltropanes with 4-chlorophenyl groups exhibit nanomolar DAT affinity. Ethoxy’s electron-donating nature may reduce DAT binding compared to electron-withdrawing substituents (e.g., -Cl) .
2.5 Stability and Metabolism
- Crystallinity : 4-Methoxyphenyl-substituted piperidines form stable crystals due to hydrogen bonding; ethoxy’s bulkiness may disrupt packing .
Biological Activity
3-(4-Ethoxyphenyl)piperidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR). The information is derived from diverse sources, including research articles, patents, and pharmacological evaluations.
The synthesis of this compound typically involves the reaction of piperidine with 4-ethoxybenzaldehyde. The reaction conditions can vary, but common methods include:
- Condensation Reaction : Utilizing acid catalysts to promote the formation of the piperidine ring.
- Reduction : Following initial synthesis, reduction steps may be employed to enhance yield and purity.
Antidepressant Effects
Research indicates that derivatives of piperidine compounds exhibit antidepressant activity. For instance, studies have shown that certain piperidine derivatives can counteract hypothermia induced by reserpine in animal models, suggesting a potential for mood-enhancing effects .
Antiviral Activity
Piperidine derivatives have been screened for antiviral activities. A study on similar compounds demonstrated efficacy against HIV-1 and other viruses, indicating that structural modifications can enhance antiviral properties . While specific data on this compound is limited, its structural similarity to these derivatives suggests potential antiviral applications.
Inhibitory Activity Against Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes. For example, studies on related piperidine compounds showed significant inhibition of the Kv1.3 voltage-gated potassium channel, which is crucial in T cell activation . This suggests that this compound may also exhibit similar enzyme inhibition properties.
Structure-Activity Relationships (SAR)
The biological activity of piperidine derivatives is often linked to their structural features. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like ethoxy) on the aromatic ring can enhance biological activity by improving binding affinity to target sites.
- Positioning : The position of substituents on the piperidine ring significantly influences potency; for instance, para-substituted derivatives generally show better activity compared to ortho or meta arrangements .
Case Studies
| Study | Findings |
|---|---|
| Antidepressant Activity | Compounds demonstrated significant inhibition of hypothermia induced by reserpine in mouse models. |
| Antiviral Screening | Similar compounds showed moderate protection against various viruses including HIV-1. |
| Enzyme Inhibition | Related piperidine compounds effectively inhibited Kv1.3 channels, suggesting potential immunomodulatory effects. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Ethoxyphenyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of arylpiperidine derivatives often involves nucleophilic substitution or catalytic hydrogenation. For example, benzyl-protected intermediates (e.g., 1-benzyl-3,4-dehydro-piperidine) can undergo deprotection using hydrogenolysis (H₂/Pd-C) to yield the final piperidine structure . Knoevenagel condensation, catalyzed by piperidine, is another method to form substituted piperidines via benzaldehyde intermediates . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., toluene or dichloromethane), and catalyst loading (e.g., 5–10 mol% piperidine) to improve yields (typically 30–60%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and purity. For example, the ethoxyphenyl group shows distinct aromatic protons at δ 6.8–7.6 ppm and an ethoxy singlet near δ 4.0 ppm . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 261.3 for C₁₃H₁₉NO) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. How should researchers handle safety concerns during synthesis and handling?
- Methodological Answer : Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves (H313 precaution). For skin contact, wash immediately with soap/water (P264, P280 protocols). Store the compound in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound structures be resolved?
- Methodological Answer : Employ SHELXL for refinement, especially for high-resolution or twinned data. Use the TWIN/BASF commands to model twinning fractions and validate via R-factor convergence (<5% discrepancy). For ambiguous electron density (e.g., ethoxy group disorder), apply restraints (DELU/ISOR) to thermal parameters . Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve bond-length mismatches .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?
- Methodological Answer : Substitute the ethoxy group with halogens (e.g., 4-Cl, 4-F) or electron-withdrawing groups (e.g., sulfonyl) to modulate receptor binding. For example, 4-chlorophenyl analogues show enhanced dopamine receptor affinity (IC₅₀ < 100 nM) . Use molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT₂A or σ receptors. Validate via in vitro assays (radioligand binding) .
Q. How can low yields in multi-step syntheses be addressed?
- Methodological Answer : Identify rate-limiting steps via kinetic profiling (e.g., inline IR monitoring). For example, if hydrogenolysis (Step 3) is inefficient, switch to alternative catalysts (e.g., Pearlman’s catalyst, Pd(OH)₂/C) or increase H₂ pressure (3–5 bar). Use flow chemistry for exothermic steps (e.g., Grignard reactions) to improve scalability .
Q. What mechanistic approaches elucidate the compound’s role in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
